molecular formula C14H19NO3 B2532543 Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate CAS No. 25437-94-9

Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate

Katalognummer B2532543
CAS-Nummer: 25437-94-9
Molekulargewicht: 249.31
InChI-Schlüssel: UQULYDYHMOUQQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-hydroxypiperidin-1-yl)benzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethyl benzoate derivatives, which are structurally related compounds. These derivatives have been synthesized and studied for their potential biological activities and physical properties, such as anti-juvenile hormone activity and liquid crystalline behavior .

Synthesis Analysis

The synthesis of ethyl benzoate derivatives involves various chemical reactions and conditions tailored to introduce specific functional groups to the benzoate core. For instance, the synthesis of potential metabolites of a related compound involved stereospecific oxidizing reagents and conditions, including the use of selenium dioxide (SeO2) and sodium chlorite (NaClO2) in the presence of resorcinol as a chlorine scavenger . Another study reported the synthesis of ethyl benzoate derivatives with mesomorphic properties, where the compounds were synthesized by a convenient method and transformed into ethane derivatives via hydrogenation using a palladium catalyst .

Molecular Structure Analysis

The molecular structure of ethyl benzoate derivatives has been characterized using various spectroscopic techniques. For example, a synthesized compound was characterized by elemental analyses, IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods. Theoretical vibrational frequencies and geometric parameters were calculated using Ab Initio Hartree Fock and Density Functional Theory methods . Single crystal XRD was used to determine the molecular stacking and conformation of another ethyl benzoate derivative, revealing the influence of different lengths of alkyl chains on mesogenic behaviors .

Chemical Reactions Analysis

The chemical reactivity of ethyl benzoate derivatives can be inferred from the synthesis methods and the transformations they undergo. For instance, the transformation of compounds exhibiting enantiotropic nematic phases into derivatives with monotropic nematic phases through hydrogenation indicates the reactivity of the ethylene bridge in the molecular structure . Additionally, the synthesis of anti-juvenile hormone agents involved the introduction of bulky alkyloxy substituents, which significantly increased biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives, such as liquid crystalline behavior and biological activity, have been extensively studied. Compounds exhibiting liquid crystalline properties were characterized by differential scanning calorimetry, polarizing optical microscopy, and other techniques, revealing their potential use in LCDs and temperature sensing devices . The anti-juvenile hormone activity of certain derivatives was evaluated in silkworm larvae, with some compounds showing potent activity and affecting the juvenile hormone titer in the hemolymph .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • Synthesis and Antiplatelet Activity Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives have been synthesized and evaluated for their selective anti-protease-activated receptor 4 (PAR4) activity, potentially contributing to the development of novel antiplatelet drug candidates. Some derivatives showed potent inhibitory effects on platelet aggregation and other platelet activation parameters (Chen et al., 2008).

  • X-ray Crystallography The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, offering insights into its crystalline structure and hydrogen bonding patterns (Manolov et al., 2012).

Optical Properties and Applications

  • Nonlinear Optical Properties Two Schiff base compounds derived from ethyl-4-amino benzoate have been studied for their nonlinear refractive indices and optical limiting properties, suggesting their potential application in optical devices (Abdullmajed et al., 2021).

  • Anti-juvenile Hormone Activity Certain ethyl benzoate derivatives have been studied for their anti-juvenile hormone activities, which could influence the development of insect control agents. For example, some derivatives showed potent activity inducing precocious metamorphosis in silkworm larvae (Yamada et al., 2016; Furuta et al., 2010; Kuwano et al., 2008; Ishiguro et al., 2003).

Material Science and Chemistry

  • Catalytic Synthesis Research has been conducted on the synthesis of ethyl p-hydroxyl benzoate using Toluene p Sulfonic Acid as a catalyst, discussing the factors influencing yield and optimal reaction conditions (Min, 2003).

  • Liquid Crystalline Behavior Some ethyl benzoate derivatives have been synthesized and characterized for their liquid crystalline behavior, showing potential for applications in LCDs and temperature sensing devices (Mehmood et al., 2018).

  • Corrosion Inhibition A study on the synthesis of ethyl benzoate derivatives demonstrated their potential as inhibitors against corrosion of mild steel in acidic media, suggesting their application in material protection (Arrousse et al., 2021).

  • Electrochemical and Electrochromic Properties Research on ethyl benzoate derivatives has explored their electrochemical and electrochromic properties, indicating their usefulness in electronic and photonic devices (Hu et al., 2013).

Eigenschaften

IUPAC Name

ethyl 4-(4-hydroxypiperidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQULYDYHMOUQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-fluoro-benzoic acid ethyl ester (1.68 g, 10 mmoles), piperidin-4-ol (1.12 g, 11 mmoles) and anhydrous potassium carbonate (1.38 g, 10 mmoles) in DMSO (10 ml) was heated at 120° C. for 6 hours. After cooling, the mixture was poured into water and ice (500 ml) and extracted with ethyl acetate. The organic layer was washed with water and brine, dried and evaporated. The residue was purified by flash chromatography on silica gel using hexane/EtOAc (10/30) as eluent to give the title compound as a white solid (1.6 g, 64%).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

A solution of ethyl 4-fluorobenzoate (16.5 g, 98.1 mmol) and piperidin-4-ol (10.0 g, 98.8 mmol) in DMSO (20 mL) was heated at 120° C. under nitrogen for 48 hours. The mixture was cooled to room temperature, poured into water (400 mL), and the solids were filtered off, washed with water, followed by hexane, to afford ethyl 4-(4-hydroxypiperidin-1-yl)benzoate (20.0 g, 82%).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a 20 ml N,N-dimethylformamide solution of 1.0 g (5.95 mmol) of ethyl 4-fluorobenzoate, 662 mg (6.54 mmol) of 4-hydroxypiperidine and 1.23 g (8.92 mmol) of potassium carbonate were added, and the mixture was stirred for 24 hours at 120° C. The reaction mixture was returned to room temperature, and the solvent was distilled off under reduced pressure. Then, water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride, and dried over sodium sulfate. Then, the solvent was distilled off under reduced pressure. Diethyl ether was added to the residue, and precipitated crystals were collected to obtain 234 mg (16%) of the captioned compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
662 mg
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
16%

Synthesis routes and methods V

Procedure details

In a 200 mL round bottom flask, piperidin-4-ol (2.165 g, 21.41 mmol) and K2CO3 (2.96 g, 21.41 mmol) were suspended in MeCN (51.0 mL). Ethyl 4-fluorobenzoate (2.62 mL, 17.84 mmol) was added and the reaction mixture was stirred under reflux (95° C.) for 96 hr. The reaction was cooled to RT, diluted with EtOAc (100 mL) and washed with water (50 mL). Dried organic layer with MgSO4, filtered, and concentrated in vacuo. The product was purified by re-crystallization using EtOAc/hexanes, affording the title compound as a white solid (0.878 g, 19.74% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.28 (t, J=7.07 Hz, 3H) 1.34-1.47 (m, 2H) 1.73-1.85 (m, 2H) 3.03 (ddd, J=13.14, 9.98, 3.16 Hz, 2H) 3.63-3.77 (m, 3H) 4.23 (q, J=7.07 Hz, 2H) 4.72 (d, J=4.04 Hz, 1H) 6.86-7.05 (m, 2H) 7.66-7.85 (m, 2H). ESI-MS: m/z 250.2 (M+H)+.
Quantity
2.165 g
Type
reactant
Reaction Step One
Name
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
51 mL
Type
solvent
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
19.74%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.